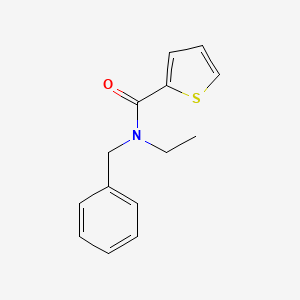![molecular formula C16H25ClN2O4S B5515561 5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)
5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a broader class of chemical entities known as benzenesulfonamides, which have been extensively explored for their diverse chemical properties and potential therapeutic applications. Benzenesulfonamides are known for their role in the development of inhibitors for enzymes like carbonic anhydrase and for their potential anticancer, antimicrobial, and anti-HIV activities.
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds often involves cyclocondensation reactions, starting from morpholine-substituted β-diketones or by direct chlorosulfonation of phenyl substituents present in precursor molecules. For instance, the synthesis of 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, a compound with anti-breast cancer activity, was achieved through a cyclocondensation reaction of a morpholine-substituted β-diketone with 4-hydrazinobenzenesulfonamide hydrochloride (Kumar et al., 2020).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides, including derivatives and isomers, is often confirmed through spectroscopic analyses such as FTIR, NMR, and HRMS. Crystallography studies, for example, have determined the structures of related compounds, providing insights into their three-dimensional arrangement and interactions within crystals (Al-Hourani et al., 2015).
Wissenschaftliche Forschungsanwendungen
Cognitive Enhancement Properties
Research has identified compounds related to 5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide with potential cognitive enhancing properties. For instance, SB-399885, a selective 5-HT6 receptor antagonist, demonstrated significant improvements in cognitive functions, such as memory and learning in aged rats, indicating its potential utility in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial and Antifungal Activities
Sulfonamide compounds bearing the 1,3,4-oxadiazole moiety, structurally similar to the chemical , have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, including both chiral and achiral variants, displayed in vitro activity against various pathogens, suggesting their potential in developing new antimicrobial agents (Zareef et al., 2007).
Herbicide Metabolism and Selectivity
Research into the metabolism of chlorsulfuron, a compound with structural similarities to this compound, has provided insights into the biological basis for the selectivity of new herbicides for cereals. Tolerant plants like wheat and barley can rapidly metabolize such compounds to inactive products, highlighting a critical factor in the selective action of these herbicides (Sweetser et al., 1982).
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been explored for their potential in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for the treatment of cancer through PDT mechanisms (Pişkin et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Studies on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have shown significant inhibitory activity against human carbonic anhydrase isoforms, including those associated with tumor development and metastasis. These findings suggest the potential therapeutic applications of such compounds in cancer treatment (Lolak et al., 2019).
Eigenschaften
IUPAC Name |
5-chloro-2-ethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O4S/c1-3-23-15-11-13(2)14(17)12-16(15)24(20,21)18-5-4-6-19-7-9-22-10-8-19/h11-12,18H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHLPELGMLYNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-allyl-6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5515479.png)
![(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide](/img/structure/B5515486.png)

![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5515504.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5515512.png)
![2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5515523.png)
![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)

![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)


![(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5515572.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)